1-[6-(4-Methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one
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Overview
Description
1-[6-(4-Methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one is a chemical compound with the molecular formula C14H11F3N2O. It is known for its unique structure, which includes a trifluoromethyl group and a pyridazinyl ring. This compound is primarily used in research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-Methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one involves multiple steps. One common method includes the reaction of 4-methylphenylhydrazine with trifluoroacetic anhydride to form an intermediate, which is then reacted with ethyl acetoacetate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-Methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[6-(4-Methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[6-(4-Methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group and pyridazinyl ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 1-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one
- 1-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one
- 1-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one
Uniqueness
1-[6-(4-Methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and activities .
Properties
Molecular Formula |
C14H11F3N2O |
---|---|
Molecular Weight |
280.24 g/mol |
IUPAC Name |
1-[6-(4-methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethanone |
InChI |
InChI=1S/C14H11F3N2O/c1-8-3-5-10(6-4-8)12-7-11(14(15,16)17)13(9(2)20)19-18-12/h3-7H,1-2H3 |
InChI Key |
XFJJRAOCDQMBHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C(=C2)C(F)(F)F)C(=O)C |
Origin of Product |
United States |
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